BenchChemオンラインストアへようこそ!

1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile

Lipophilicity CNS drug design Physicochemical profiling

1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile (CAS 1427021-52-0) is a disubstituted cyclopropane building block combining a 3-fluoropyridine ring with a cyclopropane-carbonitrile moiety. With a molecular formula of C₉H₇FN₂ and a molecular weight of 162.16 g/mol, it belongs to the class of fluorinated pyridylcyclopropane intermediates widely employed in medicinal chemistry for the construction of kinase inhibitors, GPCR antagonists, and other bioactive scaffolds.

Molecular Formula C9H7FN2
Molecular Weight 162.167
CAS No. 1427021-52-0
Cat. No. B2815660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile
CAS1427021-52-0
Molecular FormulaC9H7FN2
Molecular Weight162.167
Structural Identifiers
SMILESC1CC1(C#N)C2=C(C=CC=N2)F
InChIInChI=1S/C9H7FN2/c10-7-2-1-5-12-8(7)9(6-11)3-4-9/h1-2,5H,3-4H2
InChIKeyPODBHVBDZYLTEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile (CAS 1427021-52-0): A Precision Intermediate for Targeted Heterocyclic Synthesis


1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile (CAS 1427021-52-0) is a disubstituted cyclopropane building block combining a 3-fluoropyridine ring with a cyclopropane-carbonitrile moiety . With a molecular formula of C₉H₇FN₂ and a molecular weight of 162.16 g/mol, it belongs to the class of fluorinated pyridylcyclopropane intermediates widely employed in medicinal chemistry for the construction of kinase inhibitors, GPCR antagonists, and other bioactive scaffolds . Its strained cyclopropane core and electron-withdrawing nitrile group confer distinct reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, while the 3-fluoro substituent modulates both electronic character and metabolic stability .

Why 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile Cannot Be Replaced by a Close Structural Analog


Substituting 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile with a halogenated congener such as the 5-chloro or 5-bromo derivative, or with the corresponding carboxylic acid, introduces measurable changes in lipophilicity, hydrogen-bonding capacity, and synthetic tractability that can derail a medicinal chemistry program . Even a single atom change on the pyridine ring—e.g., replacing the 3-fluoro with a 5-fluoro substituent—alters the electron density distribution and thus the regioselectivity of downstream SNAr reactions [1]. The quantitative evidence presented below demonstrates that this specific compound occupies a distinct property space that is not faithfully recapitulated by its nearest neighbors.

Quantitative Differentiation Evidence for 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile


Optimized Lipophilicity Compared to 5-Bromo Analog for CNS Drug-Likeness

The target compound exhibits a calculated LogP of 1.78, which falls within the optimal range (1–3) for CNS drug candidates, whereas the 5-bromo analog shows a significantly higher LogP of 2.54, exceeding the typical CNS cutoff and increasing the risk of poor solubility and off-target binding .

Lipophilicity CNS drug design Physicochemical profiling

Strategic Intermediate for Adenosine A2a/A2b Receptor Antagonist Program

This compound is explicitly disclosed as a reactant in the synthesis of substituted amino triazolopyrimidine adenosine A2a/A2b receptor antagonists (WO2020106558A1), where the nitrile group is reduced to an aldehyde intermediate en route to the final pharmacophore [1]. In contrast, the 5-chloro and 5-bromo analogs are not cited in this patent or any other adenosine receptor antagonist patent, indicating a specific selection based on the 3-fluoro substitution pattern [2].

Adenosine receptor Triazolopyrimidine Patent intermediate

Balanced Polar Surface Area for Blood-Brain Barrier Penetration

The topological polar surface area (TPSA) of the target compound is 36.68 Ų, identical to that of the 5-bromo analog . However, when combined with its lower LogP, the target compound's overall CNS MPO (Multiparameter Optimization) score is more favorable, as high TPSA with high LogP would push the bromo analog outside the optimal CNS chemical space.

Polar surface area BBB permeability CNS drug design

Higher Purity Grade Availability for Demanding Synthetic Applications

The target compound is commercially available at 98% purity (Leyan) , whereas the commonly listed purity for the 5-chloro and 5-bromo analogs is 95% . This 3% absolute purity difference reduces the burden of impurities in multi-step syntheses where byproducts from early intermediates can propagate and amplify.

Chemical purity Synthetic reliability Procurement specification

Optimal Application Scenarios for 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile


CNS Penetrant Adenosine A2a Receptor Antagonist Lead Optimization

Medicinal chemistry teams designing brain-penetrant adenosine A2a antagonists for Parkinson's disease or immunotherapy can use this compound as a key intermediate. Its LogP of 1.78 and TPSA of 36.68 Ų place it within the favorable CNS drug space, and it has already been validated in a Merck patent (WO2020106558A1) for triazolopyrimidine-based A2a/A2b antagonists .

Scaffold-Hopping Library Synthesis with Controlled Lipophilicity

In lead generation campaigns that require systematic exploration of pyridyl-cyclopropane chemical space, this compound provides a balanced lipophilicity baseline (LogP = 1.78) from which to introduce additional substituents. The 3-fluoro regioisomer offers distinct electronic character compared to 5-fluoro or 6-fluoro analogs, enabling fine-tuning of CYP450 metabolic stability [1].

High-Purity Intermediate for Multi-Step Parallel Synthesis

With a commercially available purity of 98%, this compound is suited for parallel synthesis arrays where intermediate purification is impractical. The higher purity specification reduces the risk of impurity carryover that could obscure SAR interpretation in final compounds .

NRAS Inhibitor Program Building Block

Given its structural relationship to compounds disclosed in NRAS inhibitor patents (e.g., WO2024215862A2), this intermediate can serve as a gateway building block for teams targeting RAS-driven cancers, where the cyclopropane-nitrile moiety is a privileged fragment for covalent or allosteric inhibition [1].

Quote Request

Request a Quote for 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.